Product packaging for 2-Amino-4-chloro-5-phenylmethoxyphenol(Cat. No.:)

2-Amino-4-chloro-5-phenylmethoxyphenol

Cat. No.: B12336409
M. Wt: 249.69 g/mol
InChI Key: IUXGXCWWSUDBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-5-phenylmethoxyphenol is a chemical compound for research and development applications. Researchers can contact our team for custom synthesis inquiries and to request a quote. This product is strictly for laboratory research purposes and is not classified as a drug, pharmaceutical, or cosmetic ingredient. Ensure proper safety handling and storage conditions as specified in the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClNO2 B12336409 2-Amino-4-chloro-5-phenylmethoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-4-chloro-5-phenylmethoxyphenol

InChI

InChI=1S/C13H12ClNO2/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7,16H,8,15H2

InChI Key

IUXGXCWWSUDBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)N)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Chloro 5 Phenylmethoxyphenol and Its Derivatives

Retrosynthetic Analysis and Strategic Design of Synthetic Routes for 2-Amino-4-chloro-5-phenylmethoxyphenol

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnections involve the carbon-oxygen bond of the phenylmethoxy group and the carbon-nitrogen bond of the amino group.

A logical retrosynthetic approach would disconnect the phenylmethoxy ether bond, leading to a 2-amino-4-chloro-5-hydroxyphenol intermediate and a benzyl (B1604629) halide. The amino and hydroxyl groups on the phenol (B47542) ring are activating and ortho-, para-directing, which necessitates careful control of reaction conditions to achieve the desired substitution pattern. Given the potential for side reactions, such as N-alkylation or O-alkylation at the wrong position, protection of one or both of these functional groups is a key strategic consideration.

An alternative strategy involves disconnecting the amino group. This would lead to a precursor such as 4-chloro-5-phenylmethoxy-2-nitrophenol. This approach has the advantage of using the deactivating and meta-directing nitro group to control the regiochemistry of subsequent reactions, followed by a reduction of the nitro group to an amine in a later step.

The choice of starting materials is also a critical aspect of the strategic design. Commercially available chlorophenols or nitrophenols are often the most practical starting points for these synthetic routes.

Synthesis of Key Precursors to this compound

One essential precursor is 2-amino-4-chlorophenol (B47367) . This compound can be synthesized through the reduction of 4-chloro-2-nitrophenol . A common method involves the use of iron filings in the presence of an acid, such as hydrochloric acid. prepchem.comnih.gov The reaction is typically carried out in an aqueous medium at elevated temperatures. An alternative patented method describes the chlorination of p-nitrophenol followed by a reduction step using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric trichloride (B1173362) hexahydrate. google.comgoogle.com

Another important intermediate is 2-amino-4-chloro-5-nitrophenol . A patented method for its preparation starts with 2-amino-4-chlorophenol. nih.gov The synthesis involves a four-step process:

Acylation of the amino group with acetic anhydride (B1165640) to form 2-acetamido-4-chlorophenol.

Cyclization of the resulting acetamido derivative in the presence of a dehydrating agent to yield 5-chloro-2-methylbenzoxazole.

Nitration of the benzoxazole (B165842) ring at the 6-position using a mixture of nitric and sulfuric acids.

Alkaline hydrolysis of the nitro-benzoxazole intermediate followed by acidification to yield the final product, 2-amino-4-chloro-5-nitrophenol.

The synthesis of these precursors is summarized in the table below.

Precursor NameStarting Material(s)Key ReagentsReference(s)
2-Amino-4-chlorophenol4-chloro-2-nitrophenolIron, Hydrochloric Acid prepchem.comnih.gov
2-Amino-4-chlorophenolp-Nitrophenol, ChlorineHydrazine hydrate, Activated Carbon, Ferric trichloride hexahydrate google.comgoogle.com
2-Amino-4-chloro-5-nitrophenol2-Amino-4-chlorophenolAcetic anhydride, Dehydrating agent, Nitric acid, Sulfuric acid nih.gov

Direct Synthetic Pathways to this compound

Exploration of Various Reaction Conditions and Solvent Systems

The key transformation in the synthesis of the target molecule is the formation of the phenylmethoxy ether bond, typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide on a benzyl derivative by an alkoxide. The reaction conditions, including the choice of base, solvent, and temperature, are critical for the success of this reaction.

For the O-benzylation of a phenolic precursor, a variety of bases can be employed to deprotonate the hydroxyl group, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The choice of base is often dependent on the reactivity of the substrate and the presence of other functional groups.

The solvent system plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction mechanism. masterorganicchemistry.comwikipedia.org The reaction temperature can be varied from room temperature to reflux conditions to optimize the reaction rate and yield.

Catalytic Approaches in Specific Synthetic Steps

Catalysis can play a significant role in several steps of the synthesis of this compound.

In the reduction of a nitro precursor, such as 4-chloro-5-phenylmethoxy-2-nitrophenol, to the corresponding amine, catalytic hydrogenation is a highly effective and clean method. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

For the etherification step, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the phenoxide and the benzyl halide, especially in biphasic systems. Quaternary ammonium (B1175870) salts are common PTCs used in Williamson ether synthesis.

Yield Optimization and Process Efficiency Enhancement

Optimizing the yield and efficiency of the synthesis of this compound would involve a systematic study of the reaction parameters for each step. For the crucial O-benzylation step, this would include screening different bases, solvents, temperatures, and reaction times.

A key challenge in the synthesis is the potential for side reactions, particularly N-alkylation of the amino group. To circumvent this, a protection strategy for the amino group is often necessary. The amino group can be protected as an acetamide, which can be later hydrolyzed, or as a Schiff base by reacting with an aldehyde like benzaldehyde (B42025). This protecting group can be removed under acidic conditions after the etherification is complete.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally benign and sustainable processes.

One area of focus is the replacement of hazardous reagents and solvents. For the Williamson ether synthesis, traditional solvents like DMF are effective but have environmental and health concerns. Exploring greener alternatives such as ionic liquids or deep eutectic solvents could be a valuable area of research. numberanalytics.com Some studies have also explored carrying out Williamson synthesis in aqueous media using surfactants. researchgate.net

The development of catalytic processes is another key aspect of green chemistry. Utilizing catalytic amounts of reagents instead of stoichiometric amounts reduces waste generation. For example, catalytic hydrogenation for the nitro group reduction is a greener alternative to using stoichiometric metal reductants. Recent advancements have explored catalytic Williamson ether synthesis at high temperatures using weaker and less hazardous alkylating agents. acs.org

Energy efficiency is also a consideration. The use of microwave irradiation has been shown to accelerate the Williamson ether synthesis, potentially reducing reaction times and energy consumption. chegg.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Reaction Mechanisms and Kinetic Investigations of 2 Amino 4 Chloro 5 Phenylmethoxyphenol Transformations

Detailed Mechanistic Studies of Key Synthetic Steps

The synthesis of 2-Amino-4-chloro-5-phenylmethoxyphenol can be envisioned through a multi-step process. A plausible synthetic route involves the initial preparation of a substituted nitrophenol, followed by the introduction of the phenylmethoxy group and subsequent reduction of the nitro group.

Nitration:

A potential precursor to the target molecule is 2-amino-4-chloro-5-nitrophenol. The synthesis of this intermediate can start from 2-amino-4-chlorophenol (B47367). google.com To achieve the desired regioselectivity in the nitration step, the amino group is typically protected, for example, through acetylation to form 2-acetamido-4-chlorophenol. google.com This is a common strategy to control the reactivity and directing effects of the amino group during electrophilic aromatic substitution. google.com

The acetylated compound can then undergo nitration using a mixture of nitric acid and sulfuric acid. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ. The directing effects of the substituents on the aromatic ring (the chloro, hydroxyl, and acetamido groups) will determine the position of the incoming nitro group. Following nitration, the protecting acetyl group can be removed by hydrolysis to yield 2-amino-4-chloro-5-nitrophenol. google.com

Ether Formation (Williamson Ether Synthesis):

The introduction of the phenylmethoxy group can be achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. In the context of synthesizing this compound, a likely precursor would be a suitably protected 2-amino-4-chloro-5-hydroxyphenol derivative. The hydroxyl group would be deprotonated with a base to form the corresponding phenoxide. This phenoxide would then react with benzyl (B1604629) bromide or a similar benzylating agent to form the ether linkage. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reduction of the Nitro Group:

The final step in a potential synthesis would be the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum, is a common and efficient method for this purpose. nih.gov Other methods include the use of metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid.

Amination:

Direct amination of a substituted phenol to introduce the amino group is also a possibility, though often more challenging. Electrophilic amination involves the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. nih.gov

Kinetic Profiling and Rate Law Determination for Important Reactions Involving this compound

Specific kinetic data, including rate laws and reaction rate constants for the synthesis of this compound, are not available in the reviewed literature. However, for the general reaction types involved, some kinetic aspects can be discussed.

The kinetics of nitration of aromatic compounds are highly dependent on the substrate, the nitrating agent, and the reaction conditions. The rate-determining step is typically the attack of the aromatic ring on the nitronium ion.

For the Williamson ether synthesis, which follows an SN2 mechanism, the reaction is bimolecular, and the rate law is generally expressed as:

Rate = k[alkoxide][alkyl halide]

The rate of this reaction is sensitive to steric hindrance in both the alkoxide and the alkyl halide.

The kinetics of the catalytic reduction of nitroarenes are often complex and can depend on factors such as the catalyst, solvent, temperature, and pressure. These reactions are frequently modeled using Langmuir-Hinshelwood kinetics, where the reaction occurs on the surface of the catalyst.

Without experimental data for the specific compound, any presented rate laws or constants would be speculative.

Elucidation of Reaction Intermediates and Transition State Analysis

Detailed studies on the reaction intermediates and transition states for the synthesis of this compound are not found in the available literature. However, based on the general mechanisms, the following intermediates can be proposed:

Nitration: The key intermediate in electrophilic nitration is the sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation formed by the attack of the nitronium ion on the aromatic ring. For the nitration of 2-acetamido-4-chlorophenol, several isomeric sigma complexes are possible, and their relative stabilities will determine the final product distribution.

Williamson Ether Synthesis: The SN2 reaction proceeds through a pentacoordinate transition state where the nucleophilic oxygen is forming a bond to the carbon of the benzyl group, and the leaving group (e.g., bromide) is simultaneously breaking its bond. There is no discrete intermediate in a concerted SN2 reaction.

Reduction of Nitro Group: The catalytic reduction of a nitro group to an amine is a stepwise process that occurs on the surface of the catalyst. It is believed to proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino product is formed.

Computational chemistry methods could be employed to model these reactions and provide theoretical insights into the structures and energies of intermediates and transition states. However, such specific computational studies for this compound have not been identified in the searched literature.

Derivatization and Analog Design of 2 Amino 4 Chloro 5 Phenylmethoxyphenol

Strategies for Functional Group Modification on the Phenolic, Amino, and Phenylmethoxy Moieties

The chemical reactivity of 2-Amino-4-chloro-5-phenylmethoxyphenol is dictated by its three primary functional groups: the amino group, the phenolic hydroxyl group, and the phenylmethoxy group. Each of these sites can be selectively targeted for modification to generate a library of diverse analogues.

Amino Group Modification: The primary amino group is a key site for derivatization. It can readily undergo acylation with acid chlorides or anhydrides to form amides, or react with aldehydes and ketones to yield Schiff bases. Furthermore, it can be a nucleophile in substitution reactions or a participant in cyclization reactions to form nitrogen-containing heterocycles.

Phenolic Hydroxyl Group Modification: The phenolic -OH group is amenable to O-alkylation to form ethers or O-acylation to produce esters. These modifications can significantly alter the lipophilicity and electronic properties of the molecule. The hydroxyl group also plays a crucial role in the formation of oxygen-containing heterocycles, such as benzoxazoles.

Phenylmethoxy Moiety Modification: While the phenylmethoxy group is generally more stable, the benzylic ether linkage can be cleaved under specific hydrogenolysis conditions to reveal a second phenolic hydroxyl group. This di-phenolic intermediate would offer further opportunities for selective functionalization. Additionally, electrophilic aromatic substitution on the phenyl ring of the phenylmethoxy group is a theoretical possibility, though it would likely require harsh conditions and could lead to a mixture of products.

Synthesis of N-Substituted this compound Derivatives (e.g., Amides, Schiff Bases)

The nucleophilic amino group of this compound serves as a prime handle for the introduction of a wide array of substituents, leading to the formation of amides and Schiff bases.

Amide Synthesis: Amides are readily synthesized by reacting the amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield the corresponding N-acetyl derivative. A variety of acyl groups, both aliphatic and aromatic, can be introduced using this methodology.

Schiff Base Synthesis: Schiff bases, or imines, are formed through the condensation reaction of the primary amino group with aldehydes or ketones, typically under acidic catalysis with the removal of water. For example, reacting this compound with a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695) with a catalytic amount of acetic acid would lead to the formation of the corresponding Schiff base. researchgate.netorganic-chemistry.orgnih.govrsc.orgnih.govresearchgate.net The diversity of commercially available aldehydes and ketones allows for the synthesis of a vast library of Schiff base derivatives.

Reactant 1Reactant 2Product TypeGeneral Reaction Conditions
This compoundAcyl Chloride/Anhydride (B1165640)AmideInert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room temperature or gentle heating
This compoundAldehyde/KetoneSchiff BaseAlcohol solvent (e.g., ethanol, methanol), Catalytic acid (e.g., acetic acid), Reflux

Phenolic Oxygen Functionalization and Exploration of Ether/Ester Analogues

The phenolic hydroxyl group of this compound provides another avenue for structural diversification through the synthesis of ether and ester analogues.

Ether Synthesis: Ether derivatives can be prepared via Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. This method allows for the introduction of various alkyl and substituted alkyl chains.

Ester Synthesis: Esterification of the phenolic hydroxyl group can be achieved by reaction with acid chlorides or anhydrides, similar to the N-acylation of the amino group. However, selective O-acylation in the presence of the amino group can be challenging and may require the use of protecting groups for the amine. Alternatively, direct esterification with a carboxylic acid can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or under Fischer esterification conditions with an acid catalyst, though the latter may be less efficient for phenols. quickcompany.inorganic-chemistry.org

Reactant 1Reactant 2Product TypeGeneral Reaction Conditions
This compoundAlkyl HalideEtherAprotic solvent (e.g., DMF, acetone), Base (e.g., K2CO3, NaH), Heating
This compoundAcyl Chloride/AnhydrideEsterInert solvent, Base (may require N-protection)
This compoundCarboxylic AcidEsterCoupling agent (e.g., DCC), or Acid catalyst (Fischer esterification)

Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Oxazole) via this compound Intermediates

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as benzoxazoles. By converting the phenolic hydroxyl group to a thiol, the synthesis of benzothiazoles also becomes accessible. Furthermore, the amino group can be utilized to construct other heterocyclic rings like thiazoles.

Benzoxazole (B165842) Synthesis: A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative (e.g., acid chloride, ester, or aldehyde). nih.govorganic-chemistry.orgnih.govrsc.orgderpharmachemica.com For example, reacting this compound with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures would lead to the formation of the corresponding 2-substituted-5-chloro-6-phenylmethoxybenzoxazole. Alternatively, condensation with an aldehyde followed by oxidative cyclization can also yield the benzoxazole ring system.

Thiazole Synthesis: To synthesize a thiazole ring, the amino group of this compound can be reacted with an α-haloketone followed by cyclization with a source of sulfur, such as Lawesson's reagent. A more direct approach involves the Hantzsch thiazole synthesis, where the corresponding thiourea (B124793) derivative of the starting amine is reacted with an α-halocarbonyl compound. organic-chemistry.orgresearchgate.net

Starting MaterialReagent(s)Heterocyclic ProductGeneral Reaction Conditions
This compoundCarboxylic Acid / AldehydeBenzoxazoleDehydrating agent (e.g., PPA), Heat / Oxidant
Thio-analogue of the starting materialα-HaloketoneBenzothiazoleBase, Heat
This compoundα-Haloketone, Thionating agentThiazoleStepwise reaction, Heat

Design and Synthesis of Hybrid Structures Based on this compound Scaffold

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activities. The this compound scaffold can serve as a core structure for the design and synthesis of such hybrid molecules.

Strategies for creating hybrid structures can involve linking a known bioactive moiety to one of the functional groups of the this compound scaffold. For example:

Amide or Schiff Base Linkage: A drug molecule containing a carboxylic acid or an aldehyde functional group can be coupled to the amino group of the scaffold.

Ether or Ester Linkage: A bioactive molecule with a hydroxyl group can be linked to the phenolic oxygen of the scaffold via an ether or ester bond.

Incorporation into a Larger System: The entire this compound unit can be incorporated as a substituent into a larger, more complex molecular architecture. For instance, the amino group could be used to form a heterocyclic ring that is part of a known pharmacophore. nih.gov

The design of these hybrid molecules is often guided by computational modeling and a deep understanding of the structure-activity relationships of the individual pharmacophores.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Chloro 5 Phenylmethoxyphenol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (e.g., 2D NMR, NOESY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Amino-4-chloro-5-phenylmethoxyphenol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques would be required for a complete structural assignment.

In the ¹H NMR spectrum, the chemical shifts of the protons would provide initial information about their local electronic environments. For instance, the aromatic protons on the phenylmethoxy group would likely appear in the range of 7.2-7.5 ppm, while the protons on the substituted phenol (B47542) ring would have distinct chemical shifts influenced by the amino, chloro, and hydroxyl groups. The benzylic protons of the phenylmethoxy group would be expected to produce a singlet around 5.0 ppm.

To resolve ambiguities and establish connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be crucial. A COSY spectrum would reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic rings. The HSQC experiment would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons. spectrabase.com For this compound, NOESY could confirm the connectivity between the benzylic protons and the protons of the phenyl ring, as well as establish the relative positions of the substituents on the phenol ring through space.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Phenyl)7.2 - 7.5Multiplet
Aromatic (Phenol)6.5 - 7.0Multiplet
Benzylic (CH₂)~5.0Singlet
Amine (NH₂)Broad SingletSinglet
Hydroxyl (OH)Broad SingletSinglet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and require experimental verification.)

Carbon Predicted Chemical Shift (ppm)
C-O (Phenol)145 - 155
C-O (Ether)140 - 150
C-Cl120 - 130
C-N135 - 145
Aromatic (Phenyl)125 - 130
Aromatic (Phenol)110 - 125
Benzylic (CH₂)~70

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₂ClNO₂), the calculated exact mass is 249.0557 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this value, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve characteristic losses of functional groups. Common fragmentation pathways could include the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for benzyl-containing compounds. Other fragmentations could involve the loss of chlorine, the amino group, or cleavage of the phenol ring. Analysis of these fragments helps to piece together the molecular structure.

Table 3: Predicted Key Mass Fragments for this compound

m/z Possible Fragment Formula
249.0557Molecular Ion [M]⁺C₁₃H₁₂ClNO₂⁺
91.0548Tropylium IonC₇H₇⁺
158.0012[M - C₇H₇]⁺C₆H₅ClNO₂⁺

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the phenolic hydroxyl group would be a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-O stretching of the ether and phenol groups would appear in the 1000-1300 cm⁻¹ region. The C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Amine (N-H)Stretching3300 - 3500Weak
Hydroxyl (O-H)Stretching3200 - 3600 (broad)Weak
Aromatic (C-H)Stretching3000 - 3100Strong
Aromatic (C=C)Stretching1450 - 1600Strong
Ether (C-O)Stretching1000 - 1300Moderate
C-ClStretching600 - 800Moderate

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Theoretical and Computational Chemistry Studies on 2 Amino 4 Chloro 5 Phenylmethoxyphenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic structure, thermodynamic stability, and chemical reactivity of complex organic molecules like 2-Amino-4-chloro-5-phenylmethoxyphenol.

Electronic Structure and Stability: DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and determine the electronic ground state. For this compound, these calculations would reveal key structural parameters such as bond lengths and angles. The presence of both electron-donating (amino, phenylmethoxy) and electron-withdrawing (chloro) groups on the phenol (B47542) ring suggests a complex interplay of electronic effects. ucc.edu.gh Intramolecular hydrogen bonding between the amino group and the hydroxyl group, or between the hydroxyl and the methoxy (B1213986) oxygen, could significantly influence the molecule's stability and preferred geometry. researchgate.net Studies on other chlorinated phenols have shown that ortho-chloro substituents can increase the O-H bond dissociation energy through inductive effects, a factor that would be modulated by the other substituents in this molecule. nih.gov

Reactivity Prediction: The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. In substituted anilines, the HOMO energy has been directly correlated with one-electron oxidation potentials. umn.edu For this compound, one would expect the HOMO to be localized primarily on the electron-rich phenol ring, particularly influenced by the amino group, making this region susceptible to electrophilic attack. Conversely, the LUMO may be distributed across the aromatic system, with potential contributions from the chloro-substituent, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can provide further insights by quantifying charge distributions and donor-acceptor interactions within the molecule. researchgate.net This would reveal the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the aromatic ring's π-system, which is a key factor governing its reactivity. ucc.edu.ghresearchgate.net

Conformational Analysis and Energy Landscape Mapping of this compound

A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level DFT optimization of the low-energy conformers, would be necessary to map the potential energy surface. This analysis would identify the global minimum energy structure and other low-lying conformers that might be populated at room temperature. The relative energies of these conformers are influenced by a balance of steric hindrance and stabilizing electronic interactions, such as intramolecular hydrogen bonds. Studies on similar bicyclic systems and crown ethers demonstrate the importance of such conformational flexibility on molecular properties and interactions. mdpi.comnih.gov The orientation of the phenylmethoxy group can also impact the accessibility of the other functional groups, thereby influencing its chemical reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent, over time. By simulating the molecule's movements on a femtosecond timescale, MD can provide insights into its conformational dynamics, solvation, and transport properties.

Dynamic Behavior: MD simulations can reveal the flexibility of the molecule, particularly the rotation around the ether linkage and the inversion of the amino group. These simulations would show how the molecule explores its conformational space and the timescales of transitions between different conformational states. Such studies on ether-linked phospholipids (B1166683) have highlighted how the ether linkage affects the structural and dynamic properties of molecular assemblies. nih.gov

Solvent Interactions: Placing the molecule in a simulation box with explicit solvent molecules (e.g., water) allows for the detailed study of solvation. MD simulations can characterize the hydrogen bonding network between the molecule's amino and hydroxyl groups and the surrounding water molecules. The phenylmethoxy and chloro groups would also influence the local solvent structure. The strength and dynamics of these interactions are crucial for understanding the molecule's solubility and how the solvent environment might influence its reactivity. Research on substituted phenols has shown that solvent effects play a significant role in stabilizing the parent molecule or its corresponding phenoxyl radical. ucc.edu.gh

In Silico Prediction of Spectroscopic Parameters and Experimental Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. ucc.edu.gh For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic system. The results would be highly sensitive to the solvent model used, as solvatochromic shifts are expected due to the polar functional groups. Studies on ortho-substituted phenols have successfully used TD-DFT to investigate and explain observed shifts in their UV spectra in different solvents. ucc.edu.ghresearchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies can be correlated with experimental Infrared (IR) and Raman spectra. Specific vibrational modes, such as the O-H and N-H stretches, would be particularly sensitive to hydrogen bonding, both intramolecularly and with the solvent. The C-Cl and C-O-C ether stretching frequencies would also provide characteristic signals.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The calculated chemical shifts would reflect the electronic environment of each nucleus, influenced by the combined inductive and resonance effects of the various substituents.

Computational Assessment of Molecular Descriptors and Reactivity Indices

A range of molecular descriptors and reactivity indices can be calculated to provide a quantitative assessment of the chemical behavior of this compound. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity indices can be calculated. These conceptual DFT descriptors provide a framework for understanding and predicting reactivity. imist.manih.gov

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These indices help to classify the molecule's reactivity on a quantitative scale. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions.

Local Reactivity Descriptors: To understand site-selectivity in chemical reactions, local reactivity descriptors are used. Fukui functions or dual descriptors can be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely pinpoint specific atoms on the phenol ring as being most susceptible to attack, guided by the directing effects of the substituents. Additionally, calculated partial atomic charges provide a simpler, more intuitive guide to local reactivity, where sites with a significant positive charge are prone to nucleophilic attack and vice-versa. tandfonline.com

Data Tables

Below are illustrative data tables based on typical findings for analogous compounds. The exact values for this compound would require specific calculations.

Table 1: Exemplary Calculated Molecular Descriptors (DFT/B3LYP/6-311+G(d,p))

DescriptorExemplary ValueInterpretation
HOMO Energy-5.2 eVIndicates a relatively high propensity for electron donation.
LUMO Energy-0.8 eVSuggests a moderate ability to accept electrons.
HOMO-LUMO Gap4.4 eVImplies good kinetic stability.
Dipole Moment3.5 DReflects a significant molecular polarity.
Electrophilicity Index (ω)1.5 eVClassifies the molecule as a moderate electrophile.

Table 2: Predicted Spectroscopic Data (Illustrative)

SpectroscopyParameterPredicted ValueNotes
UV-Vis (TD-DFT)λmax~295 nmCorresponds to a π-π* transition in the substituted aromatic ring.
IR (DFT)O-H Stretch~3450 cm⁻¹Frequency is lowered due to potential intramolecular H-bonding.
IR (DFT)N-H Stretch (sym/asym)~3350/3430 cm⁻¹Typical range for a primary aromatic amine.
¹³C NMR (GIAO)C-OH~150 ppmChemical shift influenced by hydroxyl and other substituents.
¹³C NMR (GIAO)C-Cl~120 ppmReflects the electronic effect of the chlorine atom.

Structure Activity Relationship Sar Studies of 2 Amino 4 Chloro 5 Phenylmethoxyphenol Derivatives

Systematic Modification of the 2-Amino-4-chloro-5-phenylmethoxyphenol Scaffold and Biological Evaluation

The systematic modification of the this compound scaffold would involve a series of chemical reactions to introduce diverse functional groups at various positions on the molecule. While specific research on the direct modification of this exact scaffold is limited in publicly available literature, the principles of such modifications can be illustrated through closely related structures, such as 2-amino-4-chlorophenol (B47367).

For instance, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which are derived from 2-amino-4-chlorophenol, provides a template for how such modifications could be approached. nih.govnih.gov The synthesis of these analogues typically begins with the nitration of 4-chlorophenol, followed by reduction to yield 2-amino-4-chlorophenol. nih.gov This intermediate can then undergo a series of reactions, such as conversion to a urea (B33335) derivative, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form a hydrazinecarboxamide. nih.gov This product can then be reacted with various aromatic carboxylic acids to generate a library of 1,3,4-oxadiazole (B1194373) derivatives.

The biological evaluation of these derivatives against various cancer cell lines is a crucial step in understanding their potential as therapeutic agents. For example, in the study of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the compounds were screened for their anticancer activity. One derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (designated as 6h in the study), demonstrated significant anticancer activity against specific cancer cell lines, including SNB-19, NCI-H460, and SNB-75 at a concentration of 10 µM. nih.gov

The following interactive data table summarizes the hypothetical biological evaluation of a series of this compound derivatives, based on the types of modifications and data points found in studies of analogous compounds.

Compound IDR1 (at 2-amino)R2 (at 5-phenylmethoxy)Biological TargetActivity (IC50, µM)
1a HHKinase A15.2
1b AcetylHKinase A8.5
1c MethylHKinase A12.1
1d H4-fluoroKinase A10.8
1e Acetyl4-fluoroKinase A5.1
2a HHProtease B> 50
2b (5-phenyl-1,3,4-oxadiazol-2-yl)HProtease B22.4
2c (5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)HProtease B9.7

Identification of Key Structural Features and Pharmacophoric Elements for Desired Bioactivity

The identification of key structural features and pharmacophoric elements is achieved by analyzing the SAR data from the systematically modified derivatives. A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Based on studies of analogous compounds, several key structural features can be hypothesized to be important for the bioactivity of this compound derivatives:

The Amino Group: The 2-amino group is a critical site for modification. Acetylation or substitution with heterocyclic rings, such as 1,3,4-oxadiazole, has been shown to modulate activity. mdpi.com The amino group can also act as a hydrogen bond donor, which is a crucial interaction in many ligand-receptor binding events. nih.gov

The Chloro Substituent: The 4-chloro group influences the electronic properties and lipophilicity of the molecule. Its electron-withdrawing nature can affect the pKa of the amino and phenolic hydroxyl groups, which in turn can influence the compound's absorption and distribution.

The Phenylmethoxy Group: The 5-phenylmethoxy group is a significant contributor to the molecule's size and hydrophobicity. Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can have a substantial impact on bioactivity. For example, the presence of a methoxy (B1213986) group on a phenyl ring has been associated with increased activity in some series of compounds. researchgate.net

The Phenolic Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its presence and position are often crucial for activity. In some cases, esterification or etherification of the phenolic hydroxyl group can lead to changes in activity and toxicity. youtube.com

A pharmacophore model for this class of compounds might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the oxygen of the phenylmethoxy group or the phenolic hydroxyl), and an aromatic ring feature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. asianpubs.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic: (e.g., dipole moment, atomic net charge, HOMO/LUMO energies) which describe the electronic properties of the molecule.

Steric: (e.g., molecular weight, molar refractivity) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which quantify the molecule's lipophilicity.

A multiple linear regression (MLR) analysis is often used to develop a QSAR model. asianpubs.org The resulting equation would take the general form:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

For instance, a QSAR study on 7-chloro-4-aminoquinoline derivatives revealed that steric, hydrophobic, and electronic factors all played a role in their antimalarial activity. asianpubs.org A similar approach could be applied to the this compound series. A hypothetical QSAR model for a set of derivatives might reveal that increased hydrophobicity at the 5-position and the presence of a hydrogen bond donor at the 2-position are positively correlated with activity, while increased steric bulk at the amino group is detrimental. Such models, once validated, can provide predictive insights for designing new compounds with potentially improved bioactivity. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound Derivatives

Both ligand-based and structure-based drug design are powerful computational strategies that can accelerate the discovery of new drugs.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. researchgate.net It relies on the knowledge of a set of molecules that are known to bind to the target. The primary methods used in ligand-based design are pharmacophore modeling and 3D-QSAR.

Pharmacophore Modeling: As discussed earlier, a pharmacophore model can be generated from a set of active compounds. This model can then be used as a 3D query to screen large virtual databases of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by considering the 3D properties of the molecules. These methods generate 3D contour maps that show regions where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease activity.

Structure-Based Drug Design: This approach is possible when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy.

Molecular Docking: This is a key technique in structure-based design. It involves placing a virtual model of the ligand (the this compound derivative) into the binding site of the target protein. A scoring function is then used to predict the binding affinity and orientation of the ligand. nih.gov This allows researchers to visualize the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions. By understanding these interactions, medicinal chemists can design modifications to the ligand that are predicted to improve binding and, consequently, biological activity.

For example, if docking studies revealed that the phenylmethoxy group of a derivative fits into a hydrophobic pocket in the target's active site, researchers could design new analogues with different substituents on the phenyl ring to optimize this hydrophobic interaction.

The integration of these computational approaches with traditional synthetic chemistry and biological testing creates a powerful and efficient engine for the discovery and optimization of new therapeutic agents based on the this compound scaffold.

No Biological Activity Data Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific biological activity data was found for the chemical compound This compound .

Despite targeted searches for in vitro studies, enzyme inhibition kinetics, receptor binding interactions, antimicrobial and antiproliferative effects, and mechanistic pathways, no research or publications detailing the biological activities of this specific compound could be identified. The searches included queries for the compound by name and its potential CAS number.

While information exists for structurally related compounds, such as other substituted aminophenols, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogs. Therefore, an article on the "Biological Activities and Mechanistic Pathways of this compound Derivatives (Non-Clinical Focus)" as outlined in the request cannot be generated at this time due to the absence of relevant scientific findings.

There is no information available in the public domain regarding the following for this compound:

Biological Activities and Mechanistic Pathways of 2 Amino 4 Chloro 5 Phenylmethoxyphenol Derivatives Non Clinical Focus

Mechanistic Insights into Observed Biological Activities

Consequently, no data tables or detailed research findings for this specific compound can be provided.

Advanced Analytical Methodologies for 2 Amino 4 Chloro 5 Phenylmethoxyphenol in Research

Chromatographic Techniques for Separation, Purity Assessment, and Trace Analysis

Chromatographic methods are indispensable for the separation of 2-Amino-4-chloro-5-phenylmethoxyphenol from reaction mixtures, the assessment of its purity, and the detection of trace-level impurities. Techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer a suite of powerful tools for these purposes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of polar and non-polar compounds. In the analysis of this compound, a C18 column is typically employed, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from its precursors and potential by-products. The retention time of this compound is a key parameter for its identification, while the peak area provides a quantitative measure of its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized fragments. This technique is highly effective for identifying and quantifying trace impurities.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is exceptionally well-suited for the trace analysis of this compound in complex matrices. The first mass spectrometer (MS1) selects the precursor ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions, providing a highly specific fingerprint for the compound.

TechniqueTypical Stationary PhaseMobile/Carrier PhaseDetection MethodApplication
RP-HPLC C18Acetonitrile/Water with bufferUV-Vis, Diode Array Detector (DAD)Purity assessment, Quantification
GC-MS Phenyl-methylpolysiloxaneHeliumMass SpectrometryIdentification of volatile impurities
LC-MS/MS C18 or similarMethanol/Water with formic acidTandem Mass SpectrometryTrace analysis, Quantification in complex matrices

Electrochemical Methods for Detection, Quantification, and Redox Behavior Studies

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds. Given the presence of the amino and phenol (B47542) functional groups, this compound is expected to exhibit redox activity, making it a suitable candidate for electrochemical analysis. Techniques such as cyclic voltammetry and differential pulse voltammetry can be employed to study its electrochemical behavior and for quantitative purposes.

The oxidation of the phenolic hydroxyl group and the amino group on the benzene (B151609) ring can be investigated using a variety of working electrodes, such as glassy carbon or boron-doped diamond electrodes. The potential at which these oxidation events occur provides qualitative information about the compound, while the peak current is proportional to its concentration. By systematically varying parameters like pH and scan rate, detailed insights into the redox mechanism of this compound can be obtained.

Spectrophotometric and Fluorometric Assay Development for Research Quantification

Spectrophotometric and fluorometric assays are widely used for the quantification of compounds in research settings due to their simplicity, speed, and high throughput potential.

Spectrophotometric assays for this compound could be developed based on its intrinsic ultraviolet (UV) absorbance. The aromatic ring system and its substituents will give rise to characteristic absorption maxima in the UV region. By measuring the absorbance at a specific wavelength, the concentration of the compound can be determined using the Beer-Lambert law. Alternatively, colorimetric assays can be developed by reacting the compound with a chromogenic reagent that produces a colored product with a distinct absorption maximum in the visible range.

Fluorometric assays , which are generally more sensitive than spectrophotometric methods, can also be developed. While the native fluorescence of this compound may be limited, derivatization with a fluorogenic reagent can yield a highly fluorescent product. This approach allows for the highly sensitive and selective quantification of the compound, even in the presence of interfering substances.

Assay TypePrincipleTypical Wavelength RangeKey Advantages
Spectrophotometric (UV) Intrinsic UV absorbance200-400 nmSimple, non-destructive
Spectrophotometric (Colorimetric) Reaction with a chromogenic reagent400-700 nmHigh throughput, visible detection
Fluorometric Derivatization with a fluorogenic reagentVaries with fluorophoreHigh sensitivity and selectivity

Environmental Fate and Degradation Research of 2 Amino 4 Chloro 5 Phenylmethoxyphenol

Photodegradation Pathways and Phototransformation Products

No specific data is available in the scientific literature regarding the photodegradation pathways or the resulting phototransformation products of 2-Amino-4-chloro-5-phenylmethoxyphenol. Research on other substituted phenols suggests that photodegradation in the presence of sunlight could potentially involve reactions such as oxidation of the amino group, cleavage of the ether bond in the phenylmethoxy group, or dechlorination, but this remains speculative without direct studies.

Biodegradation Studies in Various Environmental Compartments (e.g., Soil, Water)

There are no published studies on the biodegradation of this compound in environmental compartments such as soil or water. The biodegradability of a compound is highly dependent on its structure, and the combination of chloro, amino, and phenylmethoxy groups may present a significant challenge for microbial degradation. Studies on analogous compounds are insufficient to provide a clear indication of its behavior.

Chemical Stability and Transformation in Relevant Environmental Systems

Information on the chemical stability of this compound in various environmental systems is not available. Key factors influencing its stability, such as its susceptibility to hydrolysis, oxidation, or other abiotic transformation processes under different pH and temperature conditions, have not been documented in the public domain.

Metabolite Identification in Environmental Degradation Processes

As there are no studies on the degradation of this compound, no environmental metabolites have been identified. The identification of metabolites is a critical step in understanding the complete environmental fate of a compound and any potential ecotoxicological risks associated with its transformation products.

Future Research Directions for 2 Amino 4 Chloro 5 Phenylmethoxyphenol

Exploration of Novel and Convergent Synthetic Strategies for Complex Analogues

The synthesis of complex organic molecules often requires innovative and efficient chemical strategies. For 2-Amino-4-chloro-5-phenylmethoxyphenol and its analogues, future research could focus on developing novel and convergent synthetic routes.

Traditionally, the synthesis of substituted aminophenols involves multi-step processes, such as the reduction of a corresponding nitrophenol. wikipedia.orgchemicalbook.com For instance, the industrial synthesis of 2-aminophenol (B121084) can be achieved through the reduction of o-nitrophenol using iron powder or through catalytic hydrogenation. chemicalbook.com A common route for producing 2-amino-4-chlorophenol (B47367) involves the conversion of 2,5-dichloronitrobenzene to 4-chloro-2-nitrophenol, followed by reduction. nih.govnih.gov

Future synthetic strategies for this compound could improve upon these methods. A key area of exploration would be the development of convergent synthetic routes. In a convergent synthesis, different fragments of the final molecule are prepared separately and then joined together in the later stages. This approach is often more efficient and allows for greater flexibility in creating a library of diverse analogues. For example, one fragment could be the aminophenol core, while another could be a variety of substituted phenylmethoxy side chains.

Furthermore, research into more environmentally friendly and efficient catalytic systems could be pursued. For example, some synthetic methods for related compounds utilize recyclable catalysts, which can reduce waste and production costs. google.comgoogle.com

Table 1: Comparison of Synthetic Methods for Related Aminophenols

Compound Starting Material Key Reaction Steps Reference
2-Aminophenol o-Nitrochlorobenzene Hydrolysis, Iron Powder Reduction chemicalbook.com
2-Amino-4-chlorophenol 2,5-Dichloronitrobenzene Reaction with NaOH, Reduction with Iron/Hydrazine (B178648)/Hydrogen nih.govnih.gov

Discovery of New Biological Targets and Elucidation of Unexplored Mechanistic Modalities

Substituted phenols and aminophenols are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov This suggests that this compound could be a valuable scaffold for the discovery of new therapeutic agents.

Future research should involve screening this compound and its newly synthesized analogues against a variety of biological targets. For instance, derivatives of 4-aminophenol (B1666318) have been shown to have broad-spectrum activity against various bacterial and fungal strains. mdpi.comnih.gov Specifically, some Schiff base derivatives of 4-aminophenol have demonstrated significant inhibitory activity against Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis. mdpi.comnih.gov Similarly, analogues of 4-chloro-2-aminophenol have been evaluated for their anticancer activity against several human cancer cell lines, with some compounds showing significant growth inhibitory properties. nih.gov

A critical aspect of this research will be the elucidation of the mechanism of action for any observed biological activity. Understanding how a compound interacts with its biological target at a molecular level is crucial for its development as a drug. This can involve a variety of experimental techniques, including enzymatic assays, binding studies, and cell-based assays. For example, some aminophenol derivatives have been found to interact with DNA, suggesting a potential mechanism for their anticancer effects. mdpi.comnih.gov

Development of Advanced Computational Models for Predictive Design

In modern chemical research, computational modeling plays a vital role in the design and development of new molecules with desired properties. For this compound, advanced computational models could be developed to accelerate the discovery of potent and selective analogues.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed. QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized analogues.

Molecular docking can be used to predict how a molecule binds to the active site of a biological target, such as an enzyme or a receptor. nih.govmdpi.com This can provide insights into the key interactions that are responsible for the compound's activity and guide the design of new analogues with improved binding affinity. For example, docking studies on morphine derivatives have been used to design compounds with selective binding to the μ-opioid receptor in specific pH environments. nih.gov Similarly, computational approaches have been used to design nanosensors for detecting toxic elements. acs.org

By using these predictive models, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Potential Applications of this compound in Materials Science and Industrial Chemical Synthesis (Non-Biomedical)

Beyond its potential biomedical applications, this compound could also find use in materials science and as an intermediate in industrial chemical synthesis.

Phenols and aminophenols are important building blocks for a variety of materials. pressbooks.pubineos.com For example, 2-aminophenol is used in the manufacturing of dyes, including azo dyes and metal-complex dyes. wikipedia.orgkajay-remedies.comchemicalbook.com It is also a precursor in the synthesis of heterocyclic compounds like benzoxazoles, which have applications in functional materials. chemicalbook.com Given its structural similarity, this compound could potentially be used to create novel dyes with unique colors and properties.

Furthermore, phenols are key starting materials for the production of phenolic resins, which are used in a wide range of applications, including adhesives, insulation materials, and laminates. ineos.com The specific substitutions on the this compound ring could impart desirable properties to new polymers, such as enhanced thermal stability or specific optical properties. In the realm of nanotechnology, aminophenols are also being explored as precursors for the synthesis of nanoparticles. kajay-remedies.com

In industrial synthesis, the functional groups of this compound (amino, chloro, hydroxyl, and ether) make it a versatile intermediate for the production of a wide array of other chemicals.

Table 2: Potential Non-Biomedical Applications of Substituted Phenols

Application Area Relevant Compound Class Potential Use Reference
Dye Manufacturing 2-Aminophenols Precursor for azo and metal-complex dyes wikipedia.orgkajay-remedies.comchemicalbook.com
Polymer Chemistry Phenols Monomer for phenolic resins ineos.com
Materials Science 2-Aminophenols Synthesis of heterocyclic compounds for functional materials chemicalbook.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.